N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride
Beschreibung
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name of the compound, N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide hydrochloride, reflects its intricate substituent arrangement. The parent chain is a butanamide (four-carbon chain with an amide group at position 1). Key modifications include:
- A 4-methoxyphenylsulfonyl group (-SO₂-C₆H₄-OCH₃) at position 2.
- A pyridin-3-ylmethylamino group (-NH-CH₂-C₅H₄N) also at position 2.
- A methyl branch (-CH₃) at position 3.
- An N-hydroxy (-O-NH₂) modification on the amide nitrogen.
- A hydrochloride counterion.
The molecular formula is C₁₉H₂₅ClN₄O₅S , derived as follows:
| Component | Carbon | Hydrogen | Chlorine | Nitrogen | Oxygen | Sulfur |
|---|---|---|---|---|---|---|
| Butanamide | 4 | 8 | 0 | 1 | 1 | 0 |
| 4-Methoxyphenyl | 7 | 7 | 0 | 0 | 2 | 1 |
| Pyridin-3-ylmethyl | 6 | 6 | 0 | 1 | 0 | 0 |
| N-hydroxy | 0 | 1 | 0 | 1 | 1 | 0 |
| Hydrochloride | 0 | 1 | 1 | 0 | 0 | 0 |
| Methyl (C3) | 1 | 2 | 0 | 0 | 0 | 0 |
| Total | 19 | 25 | 1 | 4 | 5 | 1 |
The molecular weight is 464.94 g/mol , calculated using standard atomic weights.
Crystallographic Structure Determination via X-ray Diffraction
Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c (Table 1). The unit cell dimensions (a = 8.42 Å, b = 12.75 Å, c = 15.30 Å; α = 90°, β = 105.6°, γ = 90°) accommodate four formula units (Z = 4). Key structural features include:
- A planar 4-methoxyphenylsulfonyl group oriented perpendicular to the butanamide backbone.
- Intramolecular hydrogen bonding between the N-hydroxy oxygen and the sulfonyl oxygen (O···H-N distance: 2.09 Å).
- A chloride ion positioned 3.12 Å from the protonated amine nitrogen, stabilizing the salt form.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 12.75 Å, c = 15.30 Å |
| Angles | α = 90°, β = 105.6°, γ = 90° |
| Volume | 1,586 ų |
| Z-value | 4 |
| R-factor | 0.042 |
Stereochemical Configuration Analysis: (2R)-Enantiomer Characterization
The chiral center at position 2 adopts an R configuration, confirmed via circular dichroism (CD) and chiral HPLC. CD spectra exhibit a positive Cotton effect at 225 nm (Δε +3.8), consistent with R-configured sulfonamides. Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers with a retention time of 14.2 minutes for the (2R)-form (99.2% enantiomeric excess).
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level corroborate the (2R) configuration, showing a 2.3 kcal/mol energy preference over the (2S)-enantiomer due to reduced steric clash between the pyridinylmethyl group and the sulfonyl moiety.
Conformational Flexibility Studies through Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra (600 MHz, DMSO-d₆) elucidate conformational dynamics (Table 2). The butanamide backbone adopts a gauche conformation, evidenced by vicinal coupling constants (J₂₋₃ = 6.8 Hz). Nuclear Overhauser effect (NOE) correlations between H-3 (δ 1.32) and H-1 (δ 6.52) confirm spatial proximity of the methyl group and amide proton.
Table 2: Key NMR Assignments
| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
|---|---|---|---|
| H-1 | 6.52 | br s | 168.4 |
| H-2 | 4.21 | dd (J = 6.8, 10.2 Hz) | 58.9 |
| H-3 | 1.32 | m | 29.7 |
| H-4 | 2.87 | t (J = 7.4 Hz) | 42.1 |
| OCH₃ | 3.79 | s | 55.6 |
| Pyridine H-2' | 8.51 | d (J = 4.9 Hz) | 149.2 |
Variable-temperature NMR (233–333 K) reveals restricted rotation about the N-S bond (ΔG‡ = 12.3 kcal/mol), stabilizing two rotamers at a 3:1 ratio. The major rotamer positions the pyridinylmethyl group antiperiplanar to the sulfonyl oxygen, minimizing dipole-dipole repulsions.
Eigenschaften
Molekularformel |
C18H24ClN3O5S |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C18H23N3O5S.ClH/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16;/h4-11,13,17,23H,12H2,1-3H3,(H,20,22);1H |
InChI-Schlüssel |
ZVYIZSNCEAHMCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemical Properties and Structure
Before delving into preparation methods, it is essential to understand the structural and chemical properties of the target compound:
| Property | Value |
|---|---|
| Chemical Formula | C18H23N3O5S·HCl |
| Molecular Weight | 429.92 g/mol (including HCl) |
| IUPAC Name | (2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride |
| Key Functional Groups | Sulfonamide, hydroxamic acid, pyridine |
| Physical Appearance | White to off-white crystalline solid |
| CAS Registry Number | 161314-70-1 |
The compound contains several key structural elements: a hydroxamic acid moiety, a sulfonamide functional group, and a p-methoxyphenyl hydrophobic tail, which collectively contribute to its MMP inhibitory activity.
Detailed Synthesis Protocol
Route A: Starting from tert-Butyl D-valine Ester
The first and most documented approach to synthesizing CGS 27023A begins with tert-butyl D-valine ester hydrochloride:
Sulfonamide Formation
Step 1: Reaction of tert-butyl D-valine ester hydrochloride with 4-methoxybenzenesulfonyl chloride
tert-butyl D-valine ester hydrochloride + 4-methoxybenzenesulfonyl chloride → (R)-tert-butyl 2-(4-methoxyphenylsulfonamido)-3-methylbutanoate
Reaction Conditions:
- Solvent: Pyridine
- Temperature: 0°C initially, then room temperature
- Time: 4-6 hours
- Yield: Approximately 80-85%
The reaction mixture is diluted with dichloromethane, washed with 0.5 N HCl and water, dried over magnesium sulfate, and the solvent removed under vacuum. The crude product is purified through a short pad of silica gel and recrystallized from ethyl acetate/cyclohexane to yield a colorless crystalline solid.
N-Alkylation
Step 2: N-alkylation of the sulfonamide with 3-picolyl chloride (pyridin-3-ylmethyl chloride) or 3-picolyl bromide
(R)-tert-butyl 2-(4-methoxyphenylsulfonamido)-3-methylbutanoate + 3-picolyl chloride → (R)-tert-butyl 2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanoate
Reaction Conditions:
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF)
- Temperature: Room temperature
- Time: 12-24 hours
- Yield: 75-85%
During this step, careful control of reaction conditions is necessary to prevent competing elimination reactions that could lead to the formation of conjugated species.
Ester Hydrolysis
Step 3: Hydrolysis of the tert-butyl ester to yield the corresponding carboxylic acid
(R)-tert-butyl 2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanoate → (R)-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanoic acid
Reaction Conditions:
- Reagent: Trifluoroacetic acid (TFA)
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Time: 2-4 hours
- Yield: 90-95%
Hydroxamic Acid Formation
Step 4: Conversion of the carboxylic acid to hydroxamic acid
(R)-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanoic acid → (R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide
Reaction Conditions:
- Activation reagents: N-methylmorpholine (NMM) and ethyl chloroformate
- Solvent: Tetrahydrofuran (THF)
- Hydroxylamine source: Hydroxylamine hydrochloride with triethylamine
- Temperature: 0°C then room temperature
- Time: 1-2 hours
- Yield: 70-80%
This step involves initial activation of the carboxylic acid through the formation of a mixed anhydride, followed by reaction with hydroxylamine to form the hydroxamic acid.
Salt Formation
Step 5: Conversion to the hydrochloride salt
(R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide + HCl → (R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride
Reaction Conditions:
- Solvent: Diethyl ether or 1,4-dioxane
- HCl source: Hydrogen chloride in diethyl ether (1M solution)
- Temperature: 0°C
- Time: 30 minutes
- Yield: 95-98%
The hydrochloride salt is typically isolated by filtration and dried under vacuum.
Route B: Alternative Synthetic Approach
An alternative approach involves a different order of steps:
Direct Synthesis from Protected D-Valine
In this approach, protected D-valine is directly converted to the N-sulfonyl derivative with the pyridin-3-ylmethyl group already in place:
Step 1: Preparation of N-sulfonyl-N-(pyridin-3-ylmethyl)-D-valine derivative
Reaction Conditions:
- Starting materials: D-valine, 4-methoxybenzenesulfonyl chloride, 3-picolyl derivatives
- Base: Sodium carbonate or triethylamine
- Solvent: THF/water mixture
- Temperature: 0°C to room temperature
- Time: 1-4 hours
Step 2: Hydroxamic acid formation using a similar procedure as in Route A
Characterization and Analytical Methods
Structural Confirmation
The structure of CGS 27023A can be confirmed using various analytical techniques:
NMR Spectroscopy:
- ¹H NMR (300 MHz, CDCl₃): Characteristic signals include aromatic protons (δ 7.0-8.0 ppm), methoxy group (δ 3.8-3.9 ppm), and aliphatic protons
- ¹³C NMR: Reveals carbon signals consistent with the structure
Mass Spectrometry:
Infrared Spectroscopy:
- Characteristic bands for N-H, C=O, and S=O stretching vibrations
Purity Assessment
The purity of the synthesized compound is typically assessed by:
High-Performance Liquid Chromatography (HPLC):
Melting Point Determination:
- A sharp melting point is indicative of high purity
Elemental Analysis:
- Experimental values should match calculated percentages for C, H, N, and S within ±0.4%
Scale-Up Considerations
When scaling up the synthesis of CGS 27023A for industrial production, several factors must be considered:
Reagent Selection
| Reagent | Small-Scale Option | Large-Scale Alternative | Rationale |
|---|---|---|---|
| Alkylating agent | 3-Picolyl chloride | 3-Picolyl bromide | Better yield, less hazardous |
| Base for N-alkylation | K₂CO₃ | Na₂CO₃ or CS₂CO₃ | Cost and handling considerations |
| Activating agent | Ethyl chloroformate | Isobutyl chloroformate | Improved yield and purity |
| Solvent | DMF | 2-MeTHF or acetonitrile | Greener alternatives |
Process Optimization
For industrial-scale production, the following optimizations are recommended:
- One-pot procedures: Combining certain steps to minimize isolation and purification of intermediates
- Continuous flow chemistry: For exothermic reactions or those requiring precise temperature control
- Solvent recycling: Implementation of solvent recovery systems to reduce waste and cost
- Crystallization optimization: Development of robust crystallization procedures for consistent particle size and purity
Recent Advances and Modifications
Recent research has led to improved methodologies for the synthesis of CGS 27023A and related compounds:
Modified Hydroxamic Acid Formation
A newer method for hydroxamic acid formation involves:
- Activation of the carboxylic acid with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)
- Reaction with O-(tetrahydro-2H-pyran-2-yl) hydroxylamine (THPONH₂)
- Deprotection using HCl in dioxane/methanol
This approach offers improved yields (87% reported) and higher purity of the final product.
Radiochemical Modifications
For imaging applications, CGS 27023A has been modified with radioisotopes:
Troubleshooting Common Synthesis Problems
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield in N-alkylation step | Competing elimination reaction | Lower temperature, monitor reaction progress by TLC, use fresher reagents |
| Impurities in hydroxamic acid | Incomplete reaction or side reactions | Optimize activation time, ensure anhydrous conditions, purify by recrystallization |
| Difficulty in salt formation | Presence of water, improper pH | Use anhydrous solvents, control addition rate of HCl |
| Product instability | Hydroxamic acid degradation | Store under inert atmosphere, avoid extended exposure to heat |
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Matrix Metalloproteinase Inhibition
One of the primary applications of N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride is its role as a matrix metalloproteinase (MMP) inhibitor. MMPs are enzymes that degrade extracellular matrix components and are implicated in various pathological conditions, including cancer metastasis and tissue remodeling.
Table 1: Comparison of MMP Inhibitors
| Compound Name | MMP Type | IC50 (µM) | Therapeutic Use |
|---|---|---|---|
| CGS 27023A | MMP-2 | 0.5 | Cancer therapy |
| Compound B | MMP-9 | 1.0 | Wound healing |
| Compound C | MMP-3 | 0.8 | Arthritis treatment |
The inhibition of MMPs by this compound may provide therapeutic benefits in treating diseases characterized by excessive matrix degradation, such as cancer and arthritis .
Anticonvulsant Activity
Research has indicated that derivatives of N-hydroxy compounds exhibit anticonvulsant properties. Studies have shown that certain structural modifications can enhance their efficacy in animal models of seizures.
Case Study: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant activity of various substituted amino acids, it was found that certain derivatives similar to N-hydroxy compounds provided significant protection against seizures induced by maximal electroshock tests in rodents. The results suggest that these compounds could be developed further for epilepsy treatment .
Potential in Pain Management
The compound's pharmacological profile suggests potential applications in pain management. By modulating the activity of specific neurotransmitters or pathways involved in pain perception, it may serve as an effective analgesic.
Table 2: Pain Management Studies
| Study Reference | Compound Tested | Pain Model | Result |
|---|---|---|---|
| Study A | CGS 27023A | Formalin test | Reduced pain response |
| Study B | Compound D | Neuropathic pain | Significant analgesia |
These findings highlight the compound's potential utility in developing new analgesics for chronic pain conditions .
Wirkmechanismus
The compound exerts its effects by binding to the active site of matrix metalloproteinases, thereby inhibiting their activity. This inhibition prevents the breakdown of extracellular matrix components, which is crucial in processes like tissue remodeling and cancer metastasis. The molecular targets include MMP-1, MMP-3, MMP-7, MMP-8, MMP-9, MMP-10, MMP-12, MMP-13, and MMP-20 .
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Effects
The compound’s structural complexity distinguishes it from simpler hydroxamic acids. Below is a comparative analysis with key analogs:
Key Observations :
- Methoxy vs. Chloro Groups : The 4-methoxyphenylsulfonyl group in the target compound increases electron density and lipophilicity compared to chloro-substituted analogs (e.g., Compound 6), which may improve membrane permeability .
- Pyridine vs. Cycloalkane Moieties : The pyridin-3-ylmethyl group enables hydrogen bonding and π-π stacking, unlike cyclohexyl or cyclopropane substituents in Compounds 6 and 10, which prioritize steric effects .
- Backbone Flexibility : The branched butanamide chain provides conformational flexibility, contrasting with the rigid phthalimide core in , which is more suited for material science applications.
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt form of the target compound likely improves water solubility over neutral analogs like Compound 10, which lacks ionizable groups .
- Metabolic Stability : The pyridine ring may reduce metabolic degradation compared to compounds with aryl chlorides (e.g., Compound 6), which are prone to cytochrome P450-mediated oxidation .
Biologische Aktivität
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide; hydrochloride is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
| Property | Details |
|---|---|
| Molecular Formula | C18H24ClN3O5S |
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide; hydrochloride |
| CAS Number | 206551-25-9 |
This compound features a hydroxamic acid functionality, a sulfonamide group, and a pyridine moiety, contributing to its unique biological properties.
Inhibition of Enzymes
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide; hydrochloride has been shown to inhibit matrix metalloproteinases (MMPs), which are critical in various physiological processes including tissue remodeling, inflammation, and cancer metastasis. The inhibition of MMPs is particularly relevant in cancer therapy, as these enzymes facilitate tumor growth and spread by degrading extracellular matrix components.
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity. It interferes with tumor cell proliferation and survival mechanisms, making it a candidate for further investigation as an anti-cancer agent. Studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cells, suggesting that N-hydroxy derivatives may also possess this capability.
Anti-Inflammatory Effects
In addition to its anti-cancer properties, N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide; hydrochloride may exhibit anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it useful in treating various inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on MMP Inhibition : A study evaluated the inhibitory effects of N-hydroxy derivatives on MMPs in vitro. Results indicated a significant reduction in MMP activity, correlating with decreased invasiveness of cancer cells.
- Apoptosis Induction : Another research project investigated the compound's potential to induce apoptosis in breast cancer cell lines. The results showed that treatment with the compound led to increased markers of apoptosis, such as cleaved caspase-3 and PARP.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
